molecular formula C15H14FNO4 B2937943 Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 477858-74-5

Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Cat. No. B2937943
CAS RN: 477858-74-5
M. Wt: 291.278
InChI Key: LEDWEUZVDLRLEI-UHFFFAOYSA-N
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Description

“Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate” is a chemical compound . It is structurally similar to known synthetic cannabinoids . The compound has a molecular formula of C15H14FNO4.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies concerning the synthesis of pyridine derivatives, indicating a broader interest in pyridine chemistry and its applications in developing new materials and pharmaceuticals. For instance, the synthesis of pyridine derivatives containing 2-hydroxybenzyl or (2-hydroxynaphthalen-1-yl)methyl substituent showcases the compound's role in generating new chemical entities with potential biological activities (Osipov, Osyanin, & Klimochkin, 2018).

Crystal Structure and Molecular Interactions

  • The compound's molecular structure and interactions have been analyzed, providing insights into its potential as a building block for more complex molecules. Studies on similar compounds, such as the molecular structures of N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones, highlight the importance of hydrogen bonding in stabilizing dimeric pairs, which could be relevant for designing molecules with specific biological activities (Burgess, Fawcett, Russell, & Waltham, 1998).

Catalytic Properties and Biological Activities

  • Research into the compound's derivatives and related molecules has explored their catalytic properties and biological activities. For instance, studies on sulfonated Schiff base copper(II) complexes derived from similar structural frameworks have demonstrated their efficiency and selectivity as catalysts in alcohol oxidation. Such research indicates potential applications in chemical synthesis and pharmaceutical development, with implications for creating more effective and selective catalysts (Hazra, Martins, Silva, & Pombeiro, 2015).

Chemical Modifications and Enhancements

  • Modifications to the pyridine moiety, as seen in related studies, have aimed to optimize biological properties, such as analgesic effects. This research suggests avenues for enhancing the therapeutic potential of molecules through targeted chemical modifications, which could be applicable to "Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate" and its derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Future Directions

The future directions for research on this compound could include a more detailed investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety profile and potential applications .

properties

IUPAC Name

methyl 2-[1-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxopyridin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4/c1-21-14(19)8-12-13(18)6-7-17(15(12)20)9-10-2-4-11(16)5-3-10/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDWEUZVDLRLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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